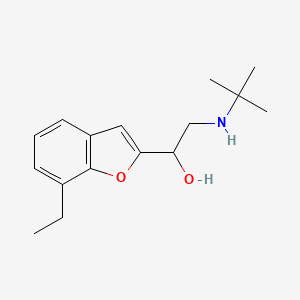

Bufuralol

説明

This compound is a new, non-selective -adrenoceptor blocking agent.

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

特性

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBTPPFLLCUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59652-29-8 (hydrochloride) | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866414 | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-62-4, 57704-15-1 | |

| Record name | Bufuralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufuralol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bufuralol 1'-Hydroxylation: The Gold Standard In Vitro Probe for CYP2D6 Activity

Abstract

This technical guide provides a rigorous framework for utilizing Bufuralol as a selective probe substrate for Cytochrome P450 2D6 (CYP2D6) phenotyping and inhibition studies.[1][2] While Dextromethorphan is the preferred in vivo clinical probe, this compound remains the premier in vitro tool due to its high turnover rate and the superior fluorescence properties of its metabolite, 1'-hydroxythis compound. This document details the mechanistic basis of the reaction, validated HPLC-FLD experimental protocols, and kinetic analysis strategies required for high-integrity drug metabolism and pharmacokinetics (DMPK) research.

Mechanistic Basis & Selectivity

The Marker Reaction: 1'-Hydroxylation

CYP2D6 is characterized by a distinct active site topology containing an acidic residue (Asp301) that anchors the basic nitrogen of substrates via an electrostatic interaction. This orientation positions the lipophilic domain of the substrate towards the heme iron.

In the case of this compound, this "basic nitrogen anchor" precisely aligns the 1'-carbon of the ethyl group over the heme, facilitating hydrogen abstraction and subsequent hydroxylation. This regioselectivity is highly specific to CYP2D6, making 1'-hydroxylation a "clean" marker with minimal cross-reactivity from other CYPs (unlike Dextromethorphan, which can have minor CYP3A4 contributions).

Stereochemical Considerations

This compound exists as a racemate ((±)-Bufuralol). While CYP2D6 metabolizes both enantiomers, it exhibits stereoselectivity:

-

(+)-Bufuralol: Generally metabolized at a higher

and is often preferred for kinetic purity. -

Racemic Mixture: Most commonly used in high-throughput screening for cost-efficiency, provided that the analytical method separates the diastereomers or measures total 1'-hydroxythis compound.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathway and the critical role of the Asp301 anchor.

Caption: The CYP2D6-mediated 1'-hydroxylation of this compound, highlighting the transition from substrate to the fluorescent 1'-hydroxy metabolite.[4]

Experimental Protocol: Validated HPLC-FLD Assay

This protocol utilizes Fluorescence Detection (FLD), which offers 10-100x greater sensitivity than UV detection for this specific metabolite, allowing for low protein concentrations and short incubation times.

Reagents & Materials

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rCYP2D6).

-

Substrate: (±)-Bufuralol HCl (Stock: 10 mM in Methanol).

-

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: 60% Perchloric Acid (PCA) or Ice-cold Acetonitrile.

Incubation Workflow

-

Pre-incubation: Mix 10 µL HLM (0.5 mg/mL final) with 380 µL Buffer and 10 µL this compound substrate (typical final conc. 10–50 µM). Equilibrate at 37°C for 5 min.

-

Initiation: Add 100 µL NADPH generating system to start the reaction.

-

Incubation: Incubate at 37°C with shaking.

-

Time: 10–20 minutes (Must be within the linear range; verify linearity for your specific lot of microsomes).

-

-

Termination: Add 50 µL of 60% Perchloric Acid.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

Analysis: Transfer supernatant to HPLC vials.

HPLC-FLD Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Isocratic elution.

-

30% Acetonitrile / 70% 10 mM Perchloric Acid (or Ammonium Acetate pH 3.0).

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection (Critical):

-

Excitation: 252 nm

-

Emission: 302 nm[6]

-

-

Retention Time: ~6–8 minutes for 1'-OH-Bufuralol (varies by column).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro incubation and quantification of 1'-hydroxythis compound.

Data Analysis & Interpretation

Kinetic Parameters

To validate the system, ensure your observed kinetic constants align with established literature values.[7] Significant deviations suggest enzyme degradation or non-specific binding.

| Parameter | Typical Value (HLM) | Typical Value (rCYP2D6) | Notes |

| 5 – 20 µM | 2 – 10 µM | Low | |

| 0.5 – 2.0 nmol/min/mg | 10 – 50 nmol/min/nmol P450 | Highly variable based on donor genotype. | |

| Linearity | Up to 20-30 mins | Up to 15-20 mins | Recombinant enzymes lose linearity faster. |

Inhibition Studies ( Determination)

This compound is the substrate of choice for determining the potency of new chemical entities (NCEs) as CYP2D6 inhibitors.

-

Expected

: 10 – 50 nM (Note: Nanomolar range). -

Calculation:

Fit data to a 4-parameter logistic equation to derive

Comparative Analysis: this compound vs. Alternatives[1][4][9][10][11]

| Feature | This compound | Dextromethorphan | Debrisoquine |

| Primary Application | In Vitro (Microsomes/Recombinant) | In Vivo (Clinical Phenotyping) | Historical / Obsolete |

| Detection Mode | Fluorescence (High Sensitivity) | LC-MS/MS (Required for low levels) | LC-MS or HPLC-UV |

| Turnover Rate | High | Moderate | Low |

| Selectivity | Excellent (>95% CYP2D6) | Good (Minor CYP3A4 N-demethylation) | Good |

| Safety | Research Use Only (Not for human dosing) | Safe (OTC Drug) | Safe (Prescription) |

Expert Insight: Choose This compound for mechanistic in vitro inhibition screens because the fluorescence assay is cheaper, faster, and more robust than MS-based methods for Dextromethorphan. Choose Dextromethorphan if you are correlating in vitro data to clinical studies.

References

-

FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (2017).[7] [Link]

-

Zanger, U. M., et al. "Structure-function characterization of cytochrome P450 2D6 variants." Naunyn-Schmiedeberg's Archives of Pharmacology, 369(1), 23-37. (2004).[4][7] [Link]

-

Kronbach, T., et al. "Oxidation of this compound by human liver cytochrome P450IID6." Molecular Pharmacology, 32(5), 635-642. (1987). [Link]

-

Hanna, I. H., et al. "In vitro characterization of the CYP2D6 active site." Drug Metabolism and Disposition, 29(11), 1355-1360. (2001).[4] [Link]

Sources

- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jppres.com [jppres.com]

- 6. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. CYP2D6-Dependent this compound 1 '-Hydroxylation Assayed by Reversed-Phase Ion-Pair High-Performance Liquid Chromatography with Fluorescence Detection - 科研通 [ablesci.com]

Bufuralol: A Cornerstone of Pharmacogenetics and the Exploration of CYP2D6 Polymorphism

This technical guide delves into the historical and ongoing significance of bufuralol in the field of pharmacogenetics. From its initial clinical observations to its establishment as a key research tool, this compound has been instrumental in unraveling the complexities of drug metabolism, particularly the polymorphic nature of the Cytochrome P450 2D6 (CYP2D6) enzyme. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's role, the experimental methodologies it fostered, and its lasting impact on personalized medicine.

The Dawn of a Pharmacogenetic Revelation: The this compound Story

The journey into the pharmacogenetic importance of this compound began with clinical observations of significant interindividual variability in patient responses to the drug, a non-selective beta-adrenoceptor antagonist.[1][2] Some individuals experienced exaggerated pharmacological effects and side effects at standard doses, suggesting differences in how their bodies processed the medication.[2] This variability was not random; family studies revealed an inherited pattern, pointing towards a genetic basis for the observed differences in drug metabolism.[2]

These early studies were pivotal, confirming that the aliphatic hydroxylation of this compound is under polymorphic genetic control.[2] Researchers phenotyping volunteers with debrisoquine, another drug known for its polymorphic hydroxylation, discovered that the genetic anomaly affecting this compound metabolism was the same as that for debrisoquine.[2] This established the concept of the debrisoquine/sparteine-type genetic polymorphism of drug oxidation and solidified this compound's place as a key probe for studying this phenomenon.[3]

The Metabolic Fate of this compound: A CYP2D6-Dominated Pathway

The primary metabolic pathway for this compound is 1'-hydroxylation, a reaction predominantly catalyzed by the CYP2D6 enzyme.[4][5] This process converts this compound into 1'-hydroxythis compound.[5] While other minor metabolites have been identified, the 1'-hydroxylation pathway is the most significant in determining the drug's clearance and pharmacological effect.[6][7]

The efficiency of this metabolic conversion is directly linked to an individual's CYP2D6 genotype.[8] This genetic variation leads to distinct population phenotypes:

-

Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, who metabolize this compound efficiently.

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to significantly reduced metabolism, higher plasma concentrations of the parent drug, and a greater risk of adverse effects.[2]

-

Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele, or two partially active alleles, exhibiting a metabolic capacity between EMs and PMs.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to exceptionally rapid metabolism.

While CYP2D6 is the primary enzyme, studies have shown that other CYPs, such as CYP2C19 and CYP1A2, can contribute to this compound 1'-hydroxylation, particularly in individuals deficient in CYP2D6 activity.[9] However, the intrinsic clearance of this reaction by CYP2D6 is substantially higher, making it the rate-limiting step for most of the population.[9]

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound via CYP2D6.

This compound as a Phenotyping Probe: Unmasking CYP2D6 Activity

The high selectivity of this compound's 1'-hydroxylation for CYP2D6 makes it an excellent in vivo and in vitro probe for determining an individual's metabolic phenotype.[4] By administering a controlled dose of this compound and subsequently measuring the ratio of the parent drug to its 1'-hydroxy metabolite in urine or plasma, researchers can accurately classify individuals into the different metabolizer categories.[10]

The competitive inhibition observed between this compound and debrisoquine for metabolism by the same cytochrome P450 isozyme further validated its use as a specific probe for what is now known as CYP2D6.[4]

Experimental Protocols for CYP2D6 Phenotyping with this compound

The following protocols provide a framework for conducting in vitro and in vivo CYP2D6 phenotyping studies using this compound. These are generalized methodologies and may require optimization based on specific laboratory conditions and equipment.

In Vitro CYP2D6 Activity Assay using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound 1'-hydroxylation in a controlled laboratory setting.[11][12][13]

Objective: To measure the rate of 1'-hydroxythis compound formation in human liver microsomes (HLMs) to assess CYP2D6 activity.

Materials:

-

Human liver microsomes (HLMs) from various donors or specific genotypes

-

This compound hydrochloride

-

1'-hydroxythis compound standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

HPLC system with fluorescence detection

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and 1'-hydroxythis compound in a suitable solvent (e.g., methanol or water).

-

Prepare the potassium phosphate buffer (0.1 M, pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension (typically 0.1-0.5 mg/mL protein concentration), potassium phosphate buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range of product formation.[14]

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto an appropriate HPLC column (e.g., C18).

-

Use a mobile phase gradient of acetonitrile and water (with a modifier like formic acid) to separate this compound and 1'-hydroxythis compound.

-

Detect the compounds using a fluorescence detector (e.g., excitation at 252 nm and emission at 302 nm), which provides high sensitivity.[4]

-

-

Data Analysis:

-

Quantify the amount of 1'-hydroxythis compound formed by comparing the peak area to a standard curve.

-

Calculate the reaction velocity (V) at each substrate concentration.

-

Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

-

Experimental Workflow for In Vitro this compound Metabolism Assay

Caption: A typical workflow for an in vitro this compound metabolism assay.

In Vivo Phenotyping Protocol

This protocol describes the general procedure for determining an individual's CYP2D6 phenotype using a single oral dose of this compound.

Objective: To classify a human subject as a poor, intermediate, extensive, or ultrarapid metabolizer of CYP2D6 substrates.

Procedure:

-

Subject Recruitment and Consent:

-

Drug Administration:

-

Administer a single, low oral dose of this compound (e.g., 30 mg).

-

-

Sample Collection:

-

Collect urine over a specified period (e.g., 8 or 24 hours) post-dose.

-

Alternatively, collect blood samples at specific time points to determine plasma concentrations.

-

-

Sample Analysis:

-

Analyze the urine or plasma samples for the concentrations of this compound and 1'-hydroxythis compound using a validated analytical method like HPLC-fluorescence or LC-MS/MS.

-

-

Calculation of Metabolic Ratio (MR):

-

Calculate the MR as the molar concentration of this compound divided by the molar concentration of 1'-hydroxythis compound.

-

-

Phenotype Assignment:

-

Assign the phenotype based on the calculated MR. The distribution of MR values in a population is typically bimodal, allowing for the clear distinction between poor and extensive metabolizers.

-

The Genetic Underpinnings of this compound Metabolism

The phenotypic differences observed with this compound are a direct consequence of genetic variations, primarily single nucleotide polymorphisms (SNPs), in the CYP2D6 gene.[17] These variations can lead to the production of an enzyme with reduced or no function, or in some cases, increased function due to gene duplication.[8][17]

Genotyping for specific CYP2D6 alleles has become a more common practice and can often predict the metabolic phenotype with high accuracy.[18] This has led to the development of genotype-phenotype correlation tables that are used in clinical settings to guide drug therapy.[19]

Enduring Significance in Drug Development and Personalized Medicine

The pioneering work with this compound laid the foundation for much of modern pharmacogenetics.[20][21] Its use as a probe drug helped to:

-

Characterize CYP2D6: Elucidate the function and significance of one of the most important drug-metabolizing enzymes.

-

Develop In Vitro Models: Refine the use of human liver microsomes and other in vitro systems for predicting drug metabolism in humans.[22][23]

-

Inform Drug Discovery: Provide a tool for screening new drug candidates for their potential to be metabolized by CYP2D6, thus predicting potential drug-drug interactions and interindividual variability in response.[24]

-

Advance Personalized Medicine: The clear demonstration of a gene-drug response relationship with this compound provided a powerful argument for tailoring drug therapy to an individual's genetic makeup.[25] This has had significant implications for various therapeutic areas, including the metabolism of opioids.[26][27][28]

While newer and more specific probe drugs and genotyping technologies are now available, the historical significance of this compound remains undeniable. The principles learned from studying its polymorphic metabolism continue to influence how we discover, develop, and prescribe drugs today.

Quantitative Data Summary

The following table summarizes representative kinetic data for this compound 1'-hydroxylation by different CYP enzymes, highlighting the prominent role of CYP2D6.

| Enzyme | Apparent Km (µM) | Intrinsic Clearance (Vmax/Km) | Reference |

| CYP2D6 | ~5 | High (37-fold higher than CYP2C19) | [9] |

| CYP2C19 | 36 | Low | [9] |

| CYP1A2 | 145 | Very Low | [9] |

Note: These values can vary depending on the specific experimental conditions and the source of the recombinant enzymes or microsomes.

Conclusion

This compound holds a unique and enduring place in the history of pharmacogenetics. The investigation into its variable metabolism was a critical step in understanding the genetic basis of drug response. The methodologies developed using this compound as a probe for CYP2D6 activity have become standard practice in drug development and have paved the way for the broader application of pharmacogenetic principles in clinical practice. As we continue to move towards an era of personalized medicine, the foundational lessons learned from this compound will undoubtedly continue to guide our efforts to optimize drug therapy for every individual.

References

-

Metabolism of this compound and dextromethorphan by CYP2D6. a Oxidation of... - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Mankowski, D. C. (1999). The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6. Drug Metabolism and Disposition, 27(9), 1024–1028. Retrieved January 30, 2026, from [Link]

-

Hanna, I. H., Reed, J. R., Guengerich, F. P., & Hollenberg, P. F. (2015). CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of this compound and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Drug Metabolism and Disposition, 43(7), 1016–1025. Retrieved January 30, 2026, from [Link]

-

Gut, J., Gasser, R., Dayer, P., Kronbach, T., Catin, T., & Meyer, U. A. (1985). Genetic polymorphism in drug oxidation: in vitro studies of human debrisoquine 4-hydroxylase and this compound 1'-hydroxylase. Biochemical Pharmacology, 34(1), 81–88. Retrieved January 30, 2026, from [Link]

-

The potential of CYP2D6 phenotyping to improve opioid dosing strategies. (2021). medRxiv. Retrieved January 30, 2026, from [Link]

-

Sperger, J. M., Jones, J. P., & Stresser, D. M. (2020). Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition. Drug Metabolism and Disposition, 48(4), 304–318. Retrieved January 30, 2026, from [Link]

-

Gaedigk, A., Bradford, L. D., Marcucci, K. A., & Leeder, J. S. (2002). CYP2D6 genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting. Journal of Clinical Pharmacology, 42(9), 930–937. Retrieved January 30, 2026, from [Link]

-

The potential of CYP2D6 phenotyping to improve opioid dosing strategies. (2021). medRxiv. Retrieved January 30, 2026, from [Link]

-

Bousman, C. A., Stevenson, J., & Ramsey, L. B. (2021). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Pharmacogenomics, 22(12), 737–740. Retrieved January 30, 2026, from [Link]

-

Pratt, V. M., Cavallari, L. H., Del Tredici, A. L., Hachad, H., Ji, Y., Kalman, L. V., ... & Scott, S. A. (2021). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 23(7), 779–790. Retrieved January 30, 2026, from [Link]

-

Otton, S. V., Wu, D., Joffe, R. T., Cheung, S. W., & Sellers, E. M. (1993). Inhibition by fluoxetine of cytochrome P450 2D6 activity. Clinical Pharmacology & Therapeutics, 53(4), 401–409. Retrieved January 30, 2026, from [Link]

-

HPLC profiles of the metabolism of this compound and debrisoquine by rat... - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Dayer, P., Gasser, R., Gut, J., Kronbach, T., Robertz, G. M., Eichelbaum, M., & Meyer, U. A. (1987). Enzymatic basis of the debrisoquine/sparteine-type genetic polymorphism of drug oxidation. Characterization of this compound 1'-hydroxylation in liver microsomes of in vivo phenotyped carriers of the genetic deficiency. The Journal of Biological Chemistry, 262(3), 1211–1217. Retrieved January 30, 2026, from [Link]

-

Oxidation products of this compound formed by P450 2D6. - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

E07.1 - Pharmacogenetics: Overview, genetic diversity and opportunities to improve patient outcomes. (2023, December 15). YouTube. Retrieved January 30, 2026, from [Link]

-

Smith, D. M., Weitzel, K. W., Elsey, A. R., Langaee, T., Gong, Y., Wake, D. T., ... & Cavallari, L. H. (2019). How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial. Clinical and Translational Science, 12(5), 458–467. Retrieved January 30, 2026, from [Link]

-

van der Schoor, N. M., van der Heiden, I. P., van den Berg, M. S., van der Bol, J. M., van der Heiden, E., van der Stoep, M., ... & van der Weide, J. (2021). Phenoconversion of CYP3A4, CYP2C19 and CYP2D6 in Pediatrics, Adolescents and Young Adults With Lymphoma: Rationale and Design of the PEGASUS Study. Frontiers in Pharmacology, 12, 740925. Retrieved January 30, 2026, from [Link]

-

Francis, R. J., East, P. B., Larman, J., & Bye, A. (1981). Pharmacodynamic and pharmacokinetic studies on this compound in man. British Journal of Clinical Pharmacology, 11(2), 145–151. Retrieved January 30, 2026, from [Link]

-

Dayer, P., Balant, L., Courvoisier, F., Küpfer, A., & Fabre, J. (1982). The genetic control of this compound metabolism in man. European Journal of Clinical Pharmacology, 22(2), 153–157. Retrieved January 30, 2026, from [Link]

-

Wang, G., Zhang, H., He, F., Wang, Z., Zhou, Y., & Fan, L. (2019). Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine. Scientific Reports, 9(1), 1–9. Retrieved January 30, 2026, from [Link]

-

Crews, K. R., Gaedigk, A., Dunnenberger, H. M., Leeder, J. S., Klein, T. E., Caudle, K. E., ... & Skaar, T. C. (2012). Clinical implications of opioid pharmacogenetics. Clinical Pharmacology & Therapeutics, 91(3), 377–381. Retrieved January 30, 2026, from [Link]

-

In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Kim, D. H., Kim, Y. C., & Lee, S. (2013). In vitro metabolism of obovatol and its effect on cytochrome P450 enzyme activities in human liver microsomes. Journal of Pharmacy and Pharmacology, 65(11), 1669–1677. Retrieved January 30, 2026, from [Link]

-

Stresser, D. M., & Blanchard, A. P. (2001). Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding. Drug Metabolism and Disposition, 29(4 Pt 1), 442–449. Retrieved January 30, 2026, from [Link]

-

Samwald, M., & Xu, H. (2021). Clinical Implications of Combinatorial Pharmacogenomic Tests Based on Cytochrome P450 Variant Selection. Journal of Personalized Medicine, 11(10), 967. Retrieved January 30, 2026, from [Link]

-

Crews, K. R., Monte, A. A., Huddart, R., Caudle, K. E., Kharasch, E. D., Gaedigk, A., ... & Skaar, T. C. (2021). Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy. Clinical Pharmacology & Therapeutics, 110(4), 888–896. Retrieved January 30, 2026, from [Link]

-

The Role of Clinical Pharmacogenetics and Opioid Interactions in Optimizing Treatment in Clinical Practice - Preprints.org. (n.d.). Preprints.org. Retrieved January 30, 2026, from [Link]

-

Küpfer, A., Dick, B., & Preisig, R. (1984). Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. European Journal of Clinical Pharmacology, 26(6), 753–757. Retrieved January 30, 2026, from [Link]

-

Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Meyer, U. A. (2000). 030206 Inheritance and Drug Response. The New England Journal of Medicine, 342(12), 852–860. Retrieved January 30, 2026, from [Link]

-

Goldstein, J. A. (2001). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. CNS Drug Reviews, 7(1), 69–84. Retrieved January 30, 2026, from [Link]

-

Impact of Pharmacogenomics in Clinical Practice - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Hassett, C., Aicher, L., Sidhu, J. S., & Omiecinski, C. J. (1994). Epoxide Hydrolase--Polymorphism and Role in Toxicology. Toxicology and Applied Pharmacology, 129(2), 182–190. Retrieved January 30, 2026, from [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

Sources

- 1. Pharmacodynamic and pharmacokinetic studies on this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genetic control of this compound metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic basis of the debrisoquine/sparteine-type genetic polymorphism of drug oxidation. Characterization of this compound 1'-hydroxylation in liver microsomes of in vivo phenotyped carriers of the genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic polymorphism in drug oxidation: in vitro studies of human debrisoquine 4-hydroxylase and this compound 1'-hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenoconversion of CYP3A4, CYP2C19 and CYP2D6 in Pediatrics, Adolescents and Young Adults With Lymphoma: Rationale and Design of the PEGASUS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro metabolism of obovatol and its effect on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CYP2D6 Genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moodle2.units.it [moodle2.units.it]

- 20. dkfz.de [dkfz.de]

- 21. researchgate.net [researchgate.net]

- 22. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical implications of opioid pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medrxiv.org [medrxiv.org]

- 27. medrxiv.org [medrxiv.org]

- 28. preprints.org [preprints.org]

An In-Depth Technical Guide to the Metabolism of Bufuralol in Non-Hepatic Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Liver

Bufuralol, a non-selective β-adrenoceptor antagonist, is renowned in the field of drug metabolism not for its therapeutic application but for its role as a classic probe substrate for cytochrome P450 2D6 (CYP2D6). The study of its biotransformation has been pivotal in understanding the activity of this highly polymorphic enzyme. While the liver is unequivocally the principal organ for drug metabolism, a significant and often underappreciated degree of metabolic activity occurs in extrahepatic tissues.[1][2] These sites, including the intestine, lungs, and kidneys, can profoundly influence the pharmacokinetics, efficacy, and toxicity of a drug by contributing to first-pass metabolism, local activation of prodrugs, or formation of toxic metabolites.[1]

This guide provides a detailed exploration of this compound metabolism outside the liver. It is designed for researchers and drug development professionals, offering not just a review of the existing knowledge but also practical, field-tested methodologies for investigating these complex processes. We will delve into the enzymatic pathways, the expression of relevant enzymes in non-hepatic tissues, and the experimental designs required to elucidate the contribution of these tissues to the overall disposition of this compound.

The Enzymology of this compound Biotransformation

The metabolism of this compound is primarily an oxidative process dominated by CYP2D6. The major metabolic pathway is the aliphatic hydroxylation at the 1'-position of the ethyl side chain, forming 1'-hydroxythis compound.[3][4] This reaction is highly stereoselective and serves as the gold standard for phenotyping CYP2D6 activity. Other minor metabolites, such as 4-hydroxythis compound and 6-hydroxythis compound, are also formed, showcasing the enzyme's versatility.[3][5]

While CYP2D6 is the main catalyst, other enzymes have been shown to contribute, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity. Studies using recombinant enzymes have demonstrated that CYP2C19 and CYP1A2 can also catalyze the 1'-hydroxylation of this compound, albeit with significantly lower affinity and intrinsic clearance compared to CYP2D6.[6][7] This underscores the importance of considering multiple enzyme systems, especially when extrapolating from in vitro data to the in vivo situation.

Caption: Primary metabolic pathways of this compound.

The Landscape of Extrahepatic Metabolism

The concept of extrahepatic metabolism is critical for orally administered drugs, which must first pass through the intestinal wall before reaching the liver and systemic circulation.[8][9] This "first-pass" effect is not limited to the liver; the intestine itself is a significant metabolic barrier.[1] Other tissues also possess metabolic capabilities that can influence local drug concentrations and effects.

The Intestine: The First Metabolic Hurdle

The small intestine expresses a range of cytochrome P450 enzymes, and its contribution to the first-pass metabolism of certain drugs can rival that of the liver.[8] While the overall concentration of CYPs is lower than in the liver, the strategic anatomical location makes it highly significant for oral pharmacokinetics.[9] Recent advances using human pluripotent stem cell-derived intestinal organoids are providing more physiologically relevant models to study intestinal drug metabolism, including that of this compound.[10]

The Lung: A Potential Site of Local Activation

The lung is continuously exposed to xenobiotics from the air, and it possesses its own metabolic machinery as a defense mechanism. The expression of CYP2D6 in human lung tissue, however, appears to be very low or even absent, as determined by RT-PCR, Western blotting, and immunohistochemistry.[11] Despite this, some studies have suggested a link between CYP2D6 activity and the risk of lung cancer in smokers, implying a potential role in the local activation of procarcinogens found in tobacco smoke.[12][13] This remains an area of active investigation, with the causality behind this association yet to be fully established.

The Kidney: More Than Just Excretion

The kidney plays a crucial role in excreting drugs and their metabolites, but it is also metabolically active. While there is definitive evidence for the expression of several CYPs and UGTs in the human kidney, studies suggest that CYP2D6 is not among them.[14] However, clinical observations have shown that the clearance of this compound is significantly reduced in patients with chronic kidney disease, leading to increased drug exposure.[15] This effect is likely not due to direct renal metabolism of this compound but rather to systemic changes in uremic patients that downregulate the hepatic expression and/or activity of CYP2D6.

Other Tissues of Interest: The Adrenal Gland

Studies in guinea pigs have revealed high expression of a CYP2D ortholog (CYP2D16) in the adrenal gland, which actively metabolizes this compound.[5][16] Interestingly, the metabolite profile in the adrenal gland differs from that in the liver, with 1'-hydroxythis compound being the major adrenal metabolite, whereas 6-hydroxythis compound is the primary product in the guinea pig liver.[5] While direct extrapolation to humans requires caution, this highlights that metabolic pathways can be tissue-specific.

Methodologies for Studying Non-Hepatic Metabolism

Investigating the metabolism of this compound in extrahepatic tissues requires robust and validated methodologies. The following protocols provide a framework for preparing tissue fractions, conducting in vitro incubations, and analyzing the results.

Experimental Workflow Overview

Caption: Workflow for in vitro extrahepatic metabolism studies.

Protocol 1: Preparation of Extrahepatic Tissue Subcellular Fractions

Rationale: This protocol describes the isolation of the S9 fraction (post-mitochondrial supernatant) and microsomes, which contain the majority of Phase I (CYP) and Phase II drug-metabolizing enzymes. The procedure must be performed at 4°C to preserve enzyme activity.[17]

Step-by-Step Methodology:

-

Tissue Collection: Obtain fresh or properly frozen (-80°C) non-hepatic tissue (e.g., human small intestine).

-

Homogenization Buffer: Prepare an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4).[17]

-

Homogenization: Weigh the tissue and add 3-5 volumes of ice-cold homogenization buffer. Homogenize using a Potter-Elvehjem tissue grinder until a uniform suspension is achieved.

-

S9 Fraction Preparation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[17] Carefully collect the supernatant, which is the S9 fraction.

-

Microsome Preparation: For microsomal isolation, transfer the S9 fraction to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Pellet Resuspension: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Protein Quantification: Determine the protein concentration of the S9 or microsomal fraction using a standard method like the bicinchoninic acid (BCA) assay.

-

Storage: Aliquot the fractions and store them at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Incubation for Metabolite Formation

Rationale: This protocol is designed to measure the rate of metabolite formation from this compound. It includes an NADPH-regenerating system to ensure the cofactor for CYP enzymes is not depleted during the incubation. The stability of CYP2D6 activity over the incubation time is a critical consideration.[18]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

-

Incubation Mixture: In a microcentrifuge tube on ice, combine the buffer, the tissue fraction (e.g., 0.1-0.5 mg/mL microsomal protein), and the NADPH-regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Initiate Reaction: Add this compound to the mixture to start the reaction. The final concentration should cover a range to allow for kinetic analysis (e.g., 1-100 µM).

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the protein and halt enzymatic activity.

-

Sample Preparation for Analysis: Centrifuge the quenched mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean tube or HPLC vial for analysis.

Protocol 3: Analytical Quantification by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in quantifying drugs and their metabolites in complex biological matrices.[19] A stable isotope-labeled internal standard is recommended for the most accurate quantification.

Step-by-Step Methodology:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.[20]

-

Employ a mobile phase gradient, for example, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Develop specific MRM transitions for this compound and its expected metabolites (e.g., 1'-hydroxythis compound).

-

-

Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of this compound and its metabolite standards into a control matrix (incubation mixture with no substrate).

-

Sample Analysis: Inject the supernatant from the incubation samples (Step 7 of Protocol 2) into the LC-MS/MS system.

-

Data Processing: Integrate the peak areas for the analyte and internal standard. Use the standard curve to calculate the concentration of the metabolite formed in each sample. The rate of formation is typically expressed as pmol of metabolite formed per minute per mg of protein.

Data Presentation and Interpretation

The data generated from these experiments can be used to determine the kinetic parameters of this compound metabolism in different tissues.

| Parameter | Hepatic Microsomes (Typical Values) | Non-Hepatic Tissues | Significance |

| Enzyme(s) | CYP2D6 (major), CYP2C19, CYP1A2 | Primarily CYP2D6, if expressed. | Identifies the key enzymatic players. |

| Km (µM) | Low (e.g., 5-15 µM for CYP2D6)[6][7] | To be determined. A similar Km would suggest the same enzyme is involved. | Reflects the enzyme's affinity for the substrate. |

| Vmax | High | Expected to be lower than in the liver. | Represents the maximum rate of the reaction. |

| Intrinsic Clearance (Vmax/Km) | High | Expected to be significantly lower than in the liver. | A measure of the catalytic efficiency of the enzyme at low substrate concentrations. |

Causality and Self-Validation:

-

Enzyme Confirmation: To validate that CYP2D6 is the primary enzyme responsible, parallel incubations should be run with a selective chemical inhibitor, such as quinidine. A significant reduction in metabolite formation in the presence of quinidine confirms the involvement of CYP2D6.[5]

-

Linearity: It is crucial to ensure that the rate of metabolite formation is linear with respect to both time and protein concentration. This validates that the experimental conditions are not rate-limiting.

-

Negative Controls: Incubations without the NADPH-regenerating system should be included as negative controls to ensure that the observed metabolism is CYP-dependent.

Conclusion and Future Directions

While the liver remains the powerhouse of drug metabolism, this guide demonstrates that non-hepatic tissues can play a discernible role in the biotransformation of this compound. The intestine likely contributes to its first-pass metabolism, whereas the significance of pulmonary and renal metabolism in humans appears to be minimal, though systemic effects of kidney disease can indirectly alter this compound's pharmacokinetics.

The provided protocols offer a robust framework for scientists to explore these phenomena further. Key areas for future research include:

-

Quantitative Proteomics: To accurately quantify the expression levels of CYP2D6 and other CYPs in various human non-hepatic tissues.

-

Advanced In Vitro Models: Utilizing models like intestinal organoids to create more physiologically relevant data and improve in vitro-in vivo extrapolation.[10]

-

Pharmacogenetic Studies: Investigating how CYP2D6 polymorphisms affect this compound metabolism specifically in extrahepatic tissues.

By integrating data from these advanced methodologies, the scientific community can build a more complete picture of drug disposition, leading to safer and more effective drug development.

References

-

Hanna, I. H., et al. (2001). Metabolism of this compound and dextromethorphan by CYP2D6. ResearchGate. [Link]

-

Imaoka, S., et al. (n.d.). HPLC profiles of the metabolism of this compound and debrisoquine by rat... ResearchGate. [Link]

-

Pee-ru E. et al. (2001). This compound metabolism by guinea pig adrenal and hepatic microsomes. PubMed. [Link]

-

George, B. (n.d.). Clinical and Pharmacological Significance of Extrahepatic Drug Metabolism in Man. Bahrain Medical Bulletin. [Link]

-

Wikipedia contributors. (n.d.). CYP2D6. Wikipedia. [Link]

-

Mankowski, D. C. (1999). The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6. PubMed. [Link]

-

Creative Biolabs. (n.d.). Extrahepatic Metabolism. Creative Biolabs. [Link]

-

Stressler, T., et al. (2005). Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding. PubMed. [Link]

-

Stressler, T., et al. (2005). CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

-

Pee-ru E. et al. (2001). This compound Metabolism by Guinea Pig Adrenal and Hepatic Microsomes. Karger Publishers. [Link]

-

Kivistö, K. T., et al. (1996). Analysis of CYP2D6 expression in human lung: implications for the association between CYP2D6 activity and susceptibility to lung cancer. PubMed. [Link]

-

Rocha, J. D. B., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH). [Link]

-

Al-Saeed, A. H. (2005). HPLC separation technique for analysis of this compound enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. ResearchGate. [Link]

-

Nolin, T. D., & Himmelfarb, J. (2010). Effects of chronic kidney disease and uremia on hepatic drug metabolism and transport. Seminars in Dialysis. [Link]

-

Degen, P. H., & Riess, W. (1978). Determined of this compound and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection. PubMed. [Link]

-

van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]

-

Online Inhibitor. (2026). This compound Hydrochloride in Translational Cardiovascular R... Online Inhibitor. [Link]

-

Fustin, A. (n.d.). DETECTION OF ILLICIT DRUGS IN VARIOUS MATRICES VIA TOTAL VAPORIZATION SOLID-PHASE MICROEXTRACTION (TV-SPME). Ohio University. [Link]

-

Funae, Y., et al. (1996). Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6. PubMed. [Link]

-

Bouchardy, C., et al. (1996). Polymorphism in CYP1A1 and CYP2D6 genes: possible association with susceptibility to lung cancer. National Institutes of Health (NIH). [Link]

-

Tolosa, L., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]

-

ClinPGx. (n.d.). This compound + CYP2D6*1. ClinPGx. [Link]

-

Ding, X., & Kaminsky, L. S. (2003). An update on the role of intestinal cytochrome P450 enzymes in drug disposition. ScienceOpen. [Link]

-

J M, et al. (2021). Manifestations of Liver Impairment and the Effects of MH-76, a Non-Quinazoline α1-Adrenoceptor Antagonist, and Prazosin on Liver Tissue in Fructose-Induced Metabolic Syndrome. MDPI. [Link]

-

Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Charles River Laboratories. [Link]

-

Hanna, I. H., et al. (2001). Oxidation products of this compound formed by P450 2D6. ResearchGate. [Link]

-

L, T. (1997). Extrahepatic metabolism of drugs in humans. PubMed. [Link]

-

Benhamou, S., et al. (1996). The effect of tobacco on lung cancer risk depends on CYP2D6 activity. PubMed. [Link]

-

Obach, R. S. (2012). Biotransformation of Drug Candidates by Non-CYP Metabolic Pathways. SlideShare. [Link]

-

Miners, J. O., et al. (2006). Renal drug metabolism in humans: the potential for drug–endobiotic interactions involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). National Institutes of Health (NIH). [Link]

-

Wikipedia contributors. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]

-

Kim, D., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. MDPI. [Link]

-

Galetin, A., et al. (2018). Gut Wall Metabolism. Application of Pre-Clinical Models for the Prediction of Human Drug Absorption and First-Pass Elimination. National Institutes of Health (NIH). [Link]

-

Kumamoto University. (2016). Intestinal Flora Affects Drug Response. Drug Discovery and Development. [Link]

Sources

- 1. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]

- 2. Extrahepatic metabolism of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound metabolism by guinea pig adrenal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of CYP2C19 in the metabolism of (+/-) this compound, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Gut Wall Metabolism. Application of Pre-Clinical Models for the Prediction of Human Drug Absorption and First-Pass Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. staurosporine.net [staurosporine.net]

- 11. Analysis of CYP2D6 expression in human lung: implications for the association between CYP2D6 activity and susceptibility to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of tobacco on lung cancer risk depends on CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polymorphism in CYP1A1 and CYP2D6 genes: possible association with susceptibility to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Renal drug metabolism in humans: the potential for drug–endobiotic interactions involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of chronic kidney disease and uremia on hepatic drug metabolism and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of incubation conditions on this compound human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. CYP2D6-dependent this compound 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical properties and stability of Bufuralol in solution.

The Chemical Properties and Stability of Bufuralol in Solution Content Type: Technical Guide & Whitepaper Audience: Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

This compound is a lipophilic β-adrenoceptor antagonist that serves as the "gold standard" probe substrate for phenotyping Cytochrome P450 2D6 (CYP2D6) activity in vitro.[1] While its pharmacological use has waned, its utility in drug-drug interaction (DDI) studies remains critical.[1] This guide provides a definitive technical analysis of this compound’s physicochemical behavior, solution stability, and metabolic kinetics. It addresses the common "stability paradox" where the compound is chemically robust in organic storage but metabolically labile and prone to non-specific binding in aqueous assay conditions.

Part 1: Physicochemical Specifications

Understanding the fundamental chemical architecture of this compound is a prerequisite for accurate assay design. The molecule features a benzofuran ring system susceptible to oxidation and a secondary amine contributing to its basicity.

Table 1: Core Physicochemical Profile[1]

| Property | Value / Characteristic | Technical Implication |

| Chemical Name | α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol | IUPAC nomenclature for identification.[1] |

| CAS Number | 60398-91-6 (HCl salt); 54340-62-4 (Free base) | Ensure correct salt form selection (HCl is standard).[1] |

| Molecular Weight | 297.82 g/mol (HCl salt) | Use this value for molarity calculations.[1] |

| pKa | ~8.9 (Basic amine) | Ionized (+) at physiological pH (7.4).[1] |

| LogP | ~3.5 | Highly lipophilic; prone to non-specific binding.[1] |

| Solubility (Organic) | Ethanol (~15 mg/mL), DMSO (~10 mg/mL) | Ideal for stock solution preparation.[1][2] |

| Solubility (Aqueous) | PBS pH 7.2 (~5 mg/mL) | Limited; requires organic pre-dissolution.[1][2] |

| UV Max | 209, 248 nm | Detection wavelengths for HPLC-UV.[1] |

Part 2: Solution Stability & Degradation Dynamics

This compound exhibits distinct stability profiles depending on the solvent environment. A rigorous distinction must be made between Chemical Stability (shelf-life) and Thermodynamic Stability (assay conditions).[1]

Organic Solvent Stability (Stock Solutions)

-

Preferred Solvents: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1]

-

Stability: High.[1][2] Stock solutions (10-20 mM) in MeOH/DMSO stored at -20°C are stable for >4 years if protected from light and moisture.[1]

-

Risk Factor: Evaporation of MeOH leads to concentration errors.[1] DMSO is non-volatile but hygroscopic; water absorption can degrade the compound over extended freeze-thaw cycles.[1]

Aqueous Stability (Working Solutions)

-

Window: < 24 hours.

-

Mechanism of Instability: While the benzofuran ring is relatively chemically stable, dilute aqueous solutions are prone to adsorption to plasticware (due to LogP 3.5) rather than chemical hydrolysis.[1]

-

Protocol: Prepare working solutions (e.g., 100 µM) fresh daily. Do not store aqueous dilutions.[1][2]

Stress Conditions

-

Thermal: Studies indicate stability at elevated temperatures (up to 70°C) for short durations (7 days) in organic matrices, but this should not be extrapolated to aqueous buffers.

-

Photostability: The benzofuran moiety absorbs UV light.[1] Amber vials are mandatory to prevent photo-oxidation products, which can interfere with metabolite quantification.[1]

Part 3: Metabolic Stability & CYP2D6 Pathway[1]

The primary application of this compound is measuring the catalytic activity of CYP2D6. The reaction is stereoselective and NADPH-dependent.[1]

Mechanism of Action

CYP2D6 catalyzes the 1'-hydroxylation of the ethyl side chain. This reaction is the industry-standard marker for CYP2D6 activity.[1] Secondary pathways include 4- and 6-hydroxylation on the aromatic ring.[1]

Visualization: Metabolic Pathway & Stability Workflow

Figure 1: The metabolic fate of this compound.[3][4][5] The primary 1'-hydroxylation is the marker reaction, while non-enzymatic degradation occurs via photo-oxidation if mishandled.

Part 4: Validated Experimental Protocols

This section details a self-validating protocol for CYP2D6 phenotyping.

Protocol A: Stock & Working Solution Preparation

-

Primary Stock (10 mM): Weigh 2.98 mg of this compound HCl.[1] Dissolve in 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds.[1] Store at -20°C.

-

Working Solution (100 µM): Dilute 10 µL of Primary Stock into 990 µL of ultrapure water. Use immediately.

Protocol B: Microsomal Incubation Assay

Objective: Determine CYP2D6 activity via 1'-OH-Bufuralol formation.[1][4]

-

Reaction Mix (Final Concentrations):

-

Initiation:

-

Incubation:

-

Shake at 37°C for 10-20 minutes .

-

Note: Linearity is lost rapidly due to product inhibition or substrate depletion; do not exceed 20 mins without validation.[1]

-

-

Termination:

-

Add 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., this compound-d9).[1]

-

Vortex and centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

-

Analysis:

Part 5: Troubleshooting & Best Practices

| Issue | Root Cause | Corrective Action |

| Low Recovery (No Enzyme) | Non-specific binding (NSB) to plastic.[1] | Use glass inserts for HPLC vials.[1] Add 0.1% Formic Acid to aqueous dilutions to maintain solubility.[1] |

| High Background Signal | Contamination or Photo-degradation.[1] | Use amber glassware. Ensure LC columns are flushed; this compound is "sticky" on C18 columns. |

| Non-Linear Kinetics | Substrate depletion > 10%.[1] | Reduce incubation time or protein concentration. Ensure this compound concentration is near Km (~10 µM). |

| Peak Tailing | Basic amine interaction with silanols.[1] | Use an end-capped C18 column and include 0.1% Formic Acid or Ammonium Acetate in the mobile phase.[1] |

References

-

Cayman Chemical. (2024).[1][2] this compound (hydrochloride) Product Information & Stability Data. Cayman Chemical.[1][2] Link

-

Narimatsu, S., et al. (2003).[1][2] Stereoselective metabolism of this compound in human liver microsomes. Chirality. Link

-

Zanger, U. M., et al. (2004).[1] Cytochrome P450 2D6: overview and update on pharmacology, genetics, biochemistry. Naunyn-Schmiedeberg's Archives of Pharmacology.[1] Link

-

Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[1][7] Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1] Link

Sources

- 1. This compound | C16H23NO2 | CID 71733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for Bufuralol 1'-Hydroxylase Assay in Human Liver Microsomes

Abstract & Scope

This application note details the industry-standard protocol for assessing Cytochrome P450 2D6 (CYP2D6) activity in Human Liver Microsomes (HLM) using Bufuralol as the specific probe substrate. Despite the emergence of other probes (e.g., dextromethorphan), this compound remains a "gold standard" for in vitro kinetic studies due to its high turnover rate, clean metabolic profile, and sensitive fluorescence detection limits.

This guide is designed for drug metabolism researchers requiring a robust, self-validating system to determine intrinsic clearance (

Principle of Assay

CYP2D6 catalyzes the stereoselective 1'-hydroxylation of this compound (a non-selective

Reaction Mechanism

The reaction requires NADPH and molecular oxygen. The formation of 1'-hydroxythis compound is linear with respect to time and protein concentration under initial rate conditions.

Figure 1: Reaction scheme for the CYP2D6-mediated hydroxylation of this compound.

Materials & Reagents

Biological Matrix

-

Pooled Human Liver Microsomes (HLM): Mixed gender, pooled from

50 donors to minimize specific genotypic skew (e.g., CYP2D6*4 PMs).-

Quality Check: Ensure the certificate of analysis (CoA) reports native CYP2D6 activity.

-

Storage: -80°C. Do not refreeze multiple times.

-

Chemicals[1]

-

Substrate: this compound Hydrochloride (Purity >98%).

-

Metabolite Standard: 1'-Hydroxythis compound (Purity >98%).

-

Cofactor: NADPH (reduced form) or an NADPH-regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Positive Control Inhibitor: Quinidine (Specific CYP2D6 inhibitor).[1]

-

Stop Solution: 60% Perchloric Acid (HClO

) or ice-cold Acetonitrile (ACN).

Experimental Protocol

Assay Conditions (Optimized)

To ensure Michaelis-Menten kinetics (initial rate conditions), the following parameters are strictly controlled:

| Parameter | Standard Condition | Rationale |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Physiologically relevant ionic strength. |

| Protein Conc. | 0.05 – 0.2 mg/mL | CYP2D6 is highly active; excess protein causes substrate depletion. |

| Substrate Conc. | 5 – 50 | Brackets the typical |

| Incubation Time | 10 – 20 minutes | Ensures <10% substrate depletion (linearity). |

| Temperature | 37°C ± 0.5°C | Physiological temperature. |

Step-by-Step Workflow

Figure 2: Experimental workflow for the this compound 1'-hydroxylase assay.

Detailed Steps:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

-

Master Mix: Prepare a mixture containing Buffer and HLM (final conc. 0.1 mg/mL).[2] Keep on ice.

-

Plate Setup: Aliquot 180

L of Master Mix into 96-well plates or microcentrifuge tubes. -

Substrate Addition: Add 10

L of 20X this compound stock (e.g., for 20 -

Pre-incubation: Incubate at 37°C for 5 minutes (allows temperature equilibration and inhibitor binding if running IC50).

-

Start Reaction: Add 10

L of 20 mM NADPH (final 1 mM). Mix immediately. -

Incubation: Incubate at 37°C for exactly 15 minutes with shaking.

-

Stop Reaction: Add 20

L of 60% Perchloric Acid (precipitates protein and stabilizes 1'-OH metabolite).-

Alternative: Add 200

L ice-cold Acetonitrile containing Internal Standard.

-

-

Centrifugation: Spin at 3000 x g for 15 minutes at 4°C to pellet proteins.

-

Transfer: Move supernatant to HPLC vials.

Analytical Method (HPLC-FLD)

Fluorescence detection is preferred over UV due to the high native fluorescence of the metabolite and the need to detect low concentrations.

-

Instrument: HPLC with Fluorescence Detector.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

m). -

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 4.5) or 10 mM Perchlorate buffer.

-

B: Acetonitrile.

-

-

Gradient: Isocratic (approx. 30-40% B) or Gradient 20%

60% B over 10 mins. -

Flow Rate: 1.0 mL/min.

-

Detection:

-

Excitation: 252 nm

-

Emission: 302 nm

-

-

Retention Time: 1'-OH-Bufuralol elutes before the parent this compound.

Data Analysis & Validation

Calculations

-

Quantification: Construct a standard curve of 1'-Hydroxythis compound (range: 0.05 – 5

M). Calculate concentration in samples using linear regression ( -

Velocity (

):

Kinetic Parameters ( , )

Fit data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):

-

Expected

: 5 – 20 -

Expected

: 100 – 500 pmol/min/mg (highly variable based on donor pool).

Inhibition ( )

When testing NCEs, plot % Activity vs. Log[Inhibitor].

-

Acceptance Criteria: Quinidine

should be 10 – 100 nM (typically ~20-60 nM in HLM).

Expert Insights & Troubleshooting

-

Substrate Inhibition: At very high concentrations (>100

M), this compound may show substrate inhibition or non-specific binding. Stay within the linear kinetic range. -

Genotype Variance: HLM pools from "Poor Metabolizers" (PM, e.g., CYP2D64/4) will show negligible activity. Always use a large pool (>50 donors) to represent the "Average" population, or use genotyped lots for specific mechanistic questions.

-

Solvent Effects: Keep organic solvent (DMSO/MeOH) < 0.5% v/v in the final incubation, as CYP2D6 is sensitive to organic solvents.

-

Stereoselectivity: If using racemic this compound, be aware that CYP2D6 preferentially metabolizes the (+)-isomer. For strict mechanistic studies, use enantiopure substrate, though racemate is acceptable for standard inhibition screening.

References

-

Zanger, U. M., et al. (1988). "Absence of hepatic cytochrome P450bufI causes genetically deficient debrisoquine oxidation in man." Biochemistry.

-

Kronbach, T., et al. (1987). "Oxidation of midazolam and triazolam by human liver cytochrome P450IIIA4." (Contextual reference for HLM methodology). Molecular Pharmacology.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

-

Hickman, D., et al. (1992). "Evaluation of the selectivity of quinidine as an inhibitor of cytochrome P4502D6." Biochemical Pharmacology.

-

Stresser, D. M., et al. (2009). "Cytochrome P450 Fluorometric Substrates." Methods in Molecular Biology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. xenotech.com [xenotech.com]

- 3. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity - PMC [pmc.ncbi.nlm.nih.gov]

Using Bufuralol to determine Km and Vmax of CYP2D6.

Application Note & Protocol

Title: Determination of CYP2D6 Kinetic Parameters (Km and Vmax) Using Bufuralol as a Probe Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of CYP2D6 in Drug Metabolism

The Cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of human drug metabolism, responsible for the oxidation of approximately 20-25% of clinically used drugs.[1][2][3] Its activity is highly variable across the population due to extensive genetic polymorphism, leading to distinct phenotypes ranging from poor to ultrarapid metabolizers.[1] This variability can have profound clinical consequences, affecting drug efficacy and the risk of adverse drug reactions. Therefore, characterizing the interaction of new chemical entities (NCEs) with CYP2D6 is a mandatory step in drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6]

This compound, a non-selective beta-blocker, is a classic probe substrate for CYP2D6.[2] It is predominantly and stereoselectively metabolized by CYP2D6 to 1'-hydroxythis compound.[7] The specificity and well-characterized kinetics of this reaction make this compound an ideal tool for determining the fundamental kinetic parameters of the CYP2D6 enzyme: the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for predicting a drug's metabolic fate and its potential for drug-drug interactions (DDIs).[8][9]

This application note provides a comprehensive guide to determining the Km and Vmax of CYP2D6 using this compound, from the underlying principles to a detailed experimental protocol and data analysis workflow.

Principle of the Assay: Unveiling Enzyme Kinetics

This assay quantifies the catalytic activity of CYP2D6 by measuring the rate of formation of 1'-hydroxythis compound from a range of this compound concentrations. The relationship between the reaction rate (velocity, v) and substrate concentration [S] is described by the Michaelis-Menten equation:[10]

v = (Vmax * [S]) / (Km + [S])

Where:

-

v is the initial rate of the reaction (e.g., pmol of metabolite formed per minute per pmol of CYP2D6).

-

Vmax (maximum velocity) is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.[10]

-

Km (Michaelis-Menten constant) is the substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[10]

-

[S] is the concentration of the substrate, this compound.

By incubating a fixed amount of CYP2D6 enzyme (typically from recombinant sources or human liver microsomes) with a range of this compound concentrations and measuring the corresponding rates of 1'-hydroxythis compound formation, a saturation curve can be generated. Non-linear regression analysis of this curve allows for the precise determination of Km and Vmax.[10][11]

Metabolic Pathway of this compound by CYP2D6

Caption: this compound is metabolized to 1'-hydroxythis compound by CYP2D6.

Materials and Reagents

-

Enzyme Source: Recombinant human CYP2D6 co-expressed with P450 reductase and cytochrome b5 in a membrane preparation (e.g., from baculovirus-infected insect cells).[12] Alternatively, pooled human liver microsomes (HLMs) can be used.

-

Substrate: this compound hydrochloride

-

Metabolite Standard: 1'-Hydroxythis compound

-

Internal Standard (IS): A stable isotope-labeled analog of 1'-hydroxythis compound (e.g., 1'-hydroxythis compound-d9) or a structurally similar compound for LC-MS/MS analysis.

-

Cofactor System: NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1][12]

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Reaction Termination Solution: Acetonitrile, cold, containing the internal standard.

-

Instrumentation:

-

Consumables: 96-well plates or microcentrifuge tubes, pipette tips.

Experimental Protocol